molecular formula C15H15NOS2 B14213781 2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole CAS No. 827599-13-3

2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole

Cat. No.: B14213781
CAS No.: 827599-13-3
M. Wt: 289.4 g/mol
InChI Key: IRVDRSUHWHMACY-UHFFFAOYSA-N
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Description

2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core with methylsulfanyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone in the presence of a sulfur-containing reagent. One common method includes the reaction of 2-aminophenol with benzaldehyde and dimethyl sulfide under acidic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenyl group or to modify the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified benzoxazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(methylsulfanyl)propane: Another sulfur-containing heterocycle with different structural features.

    2,2-Bis(hydroxymethyl)propionate: A compound with similar functional groups but different core structure.

    Bisphenol A: A well-known compound with similar phenyl groups but different overall structure.

Uniqueness

2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole is unique due to its combination of a benzoxazole core with methylsulfanyl and phenyl substituents. This unique structure imparts specific chemical and physical properties that make it valuable for various applications, particularly in the fields of medicinal chemistry and materials science.

Properties

CAS No.

827599-13-3

Molecular Formula

C15H15NOS2

Molecular Weight

289.4 g/mol

IUPAC Name

2,2-bis(methylsulfanyl)-5-phenyl-3H-1,3-benzoxazole

InChI

InChI=1S/C15H15NOS2/c1-18-15(19-2)16-13-10-12(8-9-14(13)17-15)11-6-4-3-5-7-11/h3-10,16H,1-2H3

InChI Key

IRVDRSUHWHMACY-UHFFFAOYSA-N

Canonical SMILES

CSC1(NC2=C(O1)C=CC(=C2)C3=CC=CC=C3)SC

Origin of Product

United States

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